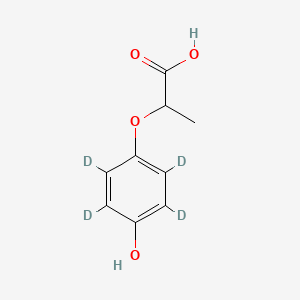

2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid

Description

2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid is a deuterated derivative of 2-(4-hydroxyphenoxy)propanoic acid, where four hydrogen atoms on the aromatic ring (positions 2, 3, 5, and 6) are replaced with deuterium. This isotopic substitution is typically employed to modify the compound’s pharmacokinetic or metabolic properties while retaining its core biological activity. The parent structure, 2-(4-hydroxyphenoxy)propanoic acid, shares structural similarities with herbicidal agents like haloxyfop and fluazifop, which are phenoxypropanoic acid derivatives used as acetyl-CoA carboxylase inhibitors . However, the deuterated variant’s specific applications (e.g., agrochemical, pharmaceutical) remain underexplored in publicly available literature.

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)propanoic acid |

InChI |

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/i2D,3D,4D,5D |

InChI Key |

AQIHDXGKQHFBNW-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC(C)C(=O)O)[2H] |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid typically involves the deuteration of 2-(4-hydroxyphenoxy)propanoic acid. This can be achieved through the following steps:

Deuteration of Phenol: The phenol group is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Formation of Phenoxypropanoic Acid: The deuterated phenol is then reacted with acrylonitrile to form 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 2-(2,3,5,6-Tetradeuterio-4-oxophenoxy)propanoic acid.

Reduction: Formation of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanol.

Substitution: Formation of various substituted phenoxypropanoic acids depending on the electrophile used.

Scientific Research Applications

2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid has several applications in scientific research:

Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Investigated for its potential effects on biological systems due to the presence of deuterium, which can alter metabolic pathways.

Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.

Industry: Utilized in the synthesis of deuterated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid involves its interaction with molecular targets and pathways. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This can lead to changes in the compound’s reactivity and interactions with enzymes and other biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogues of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid, emphasizing differences in substituents, deuterium effects, and documented applications:

Key Findings from Comparative Analysis

Deuterium Effects: The tetradeuterated compound’s aromatic deuteration is hypothesized to reduce oxidative metabolism, similar to deuterated drugs like deutetrabenazine. This contrasts with non-deuterated analogues like haloxyfop, which undergo rapid metabolic degradation .

Biological Activity: Haloxyfop and fluazifop exhibit potent herbicidal activity due to their pyridinyloxy groups enhancing target (ACCase) binding . The deuterated variant’s 4-hydroxyphenoxy group may confer distinct target selectivity. In contrast, 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid (Compound 12) demonstrates antimicrobial and antitumor activity, highlighting the role of heterocyclic substituents in diversifying bioactivity .

Metabolic and Stability Profiles: Bulky substituents (e.g., methoxyethoxymethyl groups in WO92/14706 compounds) improve metabolic stability by steric hindrance . Deuterium offers an alternative stabilization strategy without altering steric bulk. The fungal-derived propanoic acid (Compound 12) lacks deuterium but shows bioactivity, suggesting that non-deuterated analogues may still achieve efficacy if functional groups are optimized .

Biological Activity

2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid is a deuterated analog of 2-(4-hydroxyphenoxy)propanoic acid, which is primarily recognized for its herbicidal properties. The introduction of deuterium at specific positions on the aromatic ring may influence the compound's biological activity and pharmacokinetics. This article explores the biological activity of this compound, focusing on its metabolic pathways, interactions with biological systems, and potential applications in herbicide development.

- Molecular Formula : C9H10D4O4

- Molecular Weight : Approximately 186.23 g/mol

- Structural Features : The compound features a phenoxy group attached to a propanoic acid backbone, with four deuterium atoms substituted at the 2, 3, 5, and 6 positions of the aromatic ring.

The biological activity of 2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)propanoic acid is primarily linked to its role as an intermediate in the synthesis of herbicides. It has been shown to inhibit enzymes involved in fatty acid metabolism, specifically acetyl-CoA carboxylase. This inhibition is crucial for controlling grass weeds in agricultural settings such as rice fields.

Table 1: Comparison of Biological Activity with Non-Deuterated Analog

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 2-(4-Hydroxyphenoxy)propanoic acid | Inhibits acetyl-CoA carboxylase; effective against grass weeds | Non-deuterated version; widely used as herbicide precursor |

| 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid | Expected to exhibit enhanced metabolic stability and solubility | Deuterated analog; potential for improved pharmacokinetics |

Metabolic Pathways

Research indicates that the metabolic pathways involving this compound are complex and may differ from its non-deuterated counterpart. The presence of deuterium can affect the compound's stability and how it interacts with biological systems. Studies have suggested that deuterated compounds may exhibit altered rates of metabolism due to kinetic isotope effects.

Case Studies

- Herbicidal Efficacy : A study investigated the herbicidal properties of deuterated phenoxy acids in comparison to their non-deuterated forms. Results indicated that while both forms were effective in inhibiting grass weed growth, the deuterated variant showed a slower degradation rate in soil, suggesting enhanced persistence and efficacy.

- Analytical Applications : The unique isotopic labeling provided by deuterium allows for advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. This has facilitated studies on the compound's interactions within biological systems and its metabolic pathways.

Research Findings

Recent findings highlight several key aspects of 2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)propanoic acid:

- Enhanced Stability : Deuteration has been shown to improve the compound's resistance to metabolic degradation compared to its non-deuterated counterpart.

- Potential for Herbicide Development : Due to its inhibitory effects on fatty acid metabolism enzymes, this compound holds promise as a lead candidate for developing new herbicides with improved efficacy and environmental stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.